1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine
CAS No.: 439858-40-9
Cat. No.: VC20758907
Molecular Formula: C14H23NO6
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 439858-40-9 |
---|---|
Molecular Formula | C14H23NO6 |
Molecular Weight | 301.34 g/mol |
IUPAC Name | acetyloxymethyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate |
Standard InChI | InChI=1S/C14H23NO6/c1-9(16)19-8-20-12(18)11-7-13(3,4)15(14(11,5)6)21-10(2)17/h11H,7-8H2,1-6H3 |
Standard InChI Key | JWXPRPIQBHMWSU-UHFFFAOYSA-N |
SMILES | CC(=O)OCOC(=O)C1CC(N(C1(C)C)OC(=O)C)(C)C |
Canonical SMILES | CC(=O)OCOC(=O)C1CC(N(C1(C)C)OC(=O)C)(C)C |
Chemical Structure and Properties
1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine is a compound with molecular formula C14H23NO6 and a molecular weight of 301.34 g/mol . The compound features a pyrrolidine core with tetramethyl substitution at positions 2 and 5, along with acetoxy and acetoxymethoxycarbonyl functional groups at positions 1 and 3, respectively. This chemical structure confers specific characteristics that make it suitable for specialized research applications.
The compound is identified in chemical databases with CAS number 439858-40-9 . It is also listed under several synonyms including acetyloxymethyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate and CHEMBL74012 .
Physical and Chemical Properties
The physical and chemical properties of 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine are crucial for understanding its behavior in various research applications. Table 1 summarizes these properties based on available data.
Property | Value |
---|---|
Molecular Formula | C14H23NO6 |
Molecular Weight | 301.34 g/mol |
XLogP3-AA | 1.6 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 7 |
Exact Mass | 301.15253745 Da |
CAS Number | 439858-40-9 |
Table 1: Physical and chemical properties of 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine
The compound exhibits moderate lipophilicity with an XLogP3-AA value of 1.6 , which contributes to its ability to cross biological membranes while maintaining sufficient water solubility for various applications. The absence of hydrogen bond donors (0) and the presence of multiple hydrogen bond acceptors (7) influence its interaction with biological systems and its solubility profile . The relatively high number of rotatable bonds (7) confers conformational flexibility, which may be important for its biological activity and binding characteristics .
Mechanisms of Action
The biological activity of 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine is closely tied to its chemical transformation in vivo. Upon administration, the compound undergoes enzymatic processing and chemical modifications that convert it into its active form.
Biological Transformation
When introduced into biological systems, 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine is converted into ionic, water-soluble radicals. This conversion is mediated by esterases and oxidants present in tissues, particularly in the brain. The transformation is essential for the compound's imaging applications, as these resulting radicals possess the paramagnetic properties necessary for detection in EPR imaging techniques.
The conversion process involves the cleavage of the acetoxy and acetoxymethoxy protective groups, releasing the active radical species. This controlled transformation allows for time-dependent imaging and extended detection periods, which are valuable for longitudinal studies and dynamic imaging applications.
Applications in Research
1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine has found significant applications in various research domains, with particular emphasis on imaging technologies and neuroscience investigations.
EPR Imaging Applications
The primary research application of 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine lies in EPR imaging techniques. The compound was specifically developed as part of a series of acyl-protected hydroxylamines aimed at enhancing the capabilities of EPR imaging for biological tissues. EPR imaging is a non-invasive technique that can provide information about free radical species, oxygen concentration, and redox status in biological systems.
1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine serves as a contrast agent in EPR imaging by generating stable radical species after metabolic processing. These radicals can be detected and quantified, providing valuable information about tissue physiology and pathological conditions. The technique has applications in research related to oxidative stress, ischemia-reperfusion injury, inflammation, and various disease models.
Blood-Brain Barrier Penetration
A particularly valuable characteristic of 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine is its ability to effectively penetrate the blood-brain barrier. This property makes it especially useful for central nervous system (CNS) imaging and research applications. The blood-brain barrier typically presents a significant challenge for delivering imaging agents and therapeutics to the brain, but the lipophilic nature and appropriate molecular size of this compound allow it to overcome this barrier.
The blood-brain barrier penetration capability enables various neuroscience research applications, including studies on brain metabolism, neuroinflammation, neurodegenerative diseases, and cerebrovascular disorders. By providing a means to detect and monitor radical species and oxidative processes in the brain, the compound contributes to advancing our understanding of normal brain physiology and pathological conditions.
Comparative Analysis with Similar Compounds
1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine has been evaluated alongside other compounds in the same class to assess their relative performance as EPR imaging agents. In comparative studies, compounds such as AMCPe and AMCPy have been assessed in parallel with 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine.
Table 2 presents a comparative overview of these related compounds based on available research data.
Compound | Key Characteristics | Advantages | Limitations |
---|---|---|---|
1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine (DACPy) | Acyl-protected hydroxylamine with tetramethylpyrrolidine core | Effective blood-brain barrier penetration, Conversion to water-soluble radicals | Not specified in available data |
AMCPy | Structurally related EPR imaging agent | Significant potential as an EPR agent as indicated by comparative studies | Not specified in available data |
AMCPe | Structurally related EPR imaging agent | Evaluated for EPR imaging capabilities | Not specified in available data |
Table 2: Comparative analysis of 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine with related compounds
While research has indicated that AMCPy showed significant potential as an EPR agent, 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine (DACPy) also demonstrated promising characteristics for EPR imaging applications. The comparative evaluation of these compounds helps researchers select the most appropriate agent for specific research requirements and applications.
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